molecular formula C19H27N3O2 B2590723 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea CAS No. 941951-72-0

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

Cat. No. B2590723
M. Wt: 329.444
InChI Key: KJNMRGNQEYCAEM-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound, also known as GW0742, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Scientific Research Applications

Antitumor Activities

Research on similar indole- and urea-derived compounds has shown promising antitumor properties. For example, the synthesis and crystal structure characterization of a related compound demonstrated significant antitumor activity, supported by docking studies that suggest potential mechanisms of action through interaction with proteins like CDK4, which are relevant in cancer pathways (Ch Hu et al., 2018).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives have been evaluated for their enzyme inhibition properties and anticancer activities. A study synthesized several urea derivatives and tested their effects on various enzymes and a prostate cancer cell line, revealing that some compounds exhibited in vitro anticancer activity, which suggests a potential pathway for the development of new cancer treatments (Sana Mustafa et al., 2014).

Synthesis and Chemical Characterization

The synthesis and structural characterization of urea compounds are crucial for their scientific applications. Studies on the synthesis routes and crystal structures of similar compounds provide valuable insights into their chemical properties and potential applications in drug design and development (Antonia A Sarantou et al., 2022).

Potential for Drug Discovery

Research on urea derivatives has also focused on their potential as drug candidates for various diseases. For instance, studies on the synthesis of deuterium-labeled compounds aim to facilitate pharmacokinetic analyses, thereby supporting the drug development process (D. Liang et al., 2020).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h4,6,8,10,13-14,16H,3,5,7,9,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNMRGNQEYCAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

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